molecular formula C11H13Cl2N3 B11859936 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride CAS No. 1171379-23-9

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B11859936
CAS No.: 1171379-23-9
M. Wt: 258.14 g/mol
InChI Key: KYLCTRKORLNKNI-UHFFFAOYSA-N
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Description

Properties

CAS No.

1171379-23-9

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(8-chloro-2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-6-3-8-10(15-13)5-7(2)14-11(8)9(12)4-6;/h3-5H,13H2,1-2H3,(H,14,15);1H

InChI Key

KYLCTRKORLNKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)NN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 8-chloro-2,6-dimethylquinoline with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays to study protein interactions and functions.

    Medicine: Research involving this compound includes its potential use in developing therapeutic agents.

    Industry: It is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making the compound useful in proteomics research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (8-Chloro-2,6-dimethylquinolin-4-yl)hydrazine hydrochloride
  • CAS Number : 1171379-23-9 (primary); 1208518-95-9 (alternative, likely a typographical error in some sources) .
  • Molecular Formula : C₁₁H₁₃Cl₂N₃
  • Molecular Weight : 258.15 g/mol .

Structural Features :

  • A quinoline derivative substituted with: Chlorine at position 6. Methyl groups at positions 2 and 4. A hydrazino (-NH-NH₂) group at position 4, protonated as a hydrochloride salt.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among hydrazinoquinoline derivatives include:

Position of substituents (chloro, methyl, hydrazino).

Number of substituents (mono- vs. di-chloro).

Functional group replacements (hydrazino vs. hydroxyl or ethyl groups).

Table 1: Structural Comparison of Selected Hydrazinoquinoline Derivatives

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl 1171379-23-9 Cl (8), CH₃ (2,6), NH-NH₂ (4) C₁₁H₁₃Cl₂N₃ 258.15 Reference compound
6-Chloro-4-hydrazino-8-methylquinoline HCl 1172722-59-6 Cl (6), CH₃ (8), NH-NH₂ (4) C₁₀H₁₁Cl₂N₃ 244.12 Chloro/methyl positions swapped
7,8-Dichloro-4-hydrazinoquinoline HCl 1172548-55-8 Cl (7,8), NH-NH₂ (4) C₉H₈Cl₃N₃ 264.50 Additional Cl at position 7
8-Chloro-4-quinolinol 203626-33-9 Cl (8), CH₃ (2,6), OH (4) C₁₁H₁₀ClNO 207.66 Hydrazino replaced by hydroxyl
6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline HCl 1170878-06-4 CH₃ (6,8), C₂H₅ (3), NH-NH₂ (2) C₁₃H₁₈ClN₃ 251.76 Ethyl substituent at position 3

Physicochemical and Functional Differences

A. Solubility and Reactivity :

  • Hydrazino Group: The presence of -NH-NH₂ in the target compound enhances nucleophilicity, enabling Schiff base formation and coordination chemistry. This contrasts with hydroxylated analogues (e.g., 8-Chloro-4-quinolinol), which exhibit hydrogen-bonding capacity but reduced reactivity .

Table 2: Commercial Availability and Pricing

Compound Name Supplier Quantity Price (USD) Notes
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl Santa Cruz Biotech 250 mg $350 High purity (>98%) for research
8-Chloro-4-quinolinol Santa Cruz Biotech 250 mg $140 Lower cost due to simpler synthesis
6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline HCl CymitQuimica 50 mg Discontinued Limited commercial availability

Biological Activity

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound belonging to the hydrazinoquinoline class. Its molecular formula is C9H10ClN3C_9H_{10}ClN_3 with a molecular weight of approximately 258.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structure which allows interaction with various biological targets.

Chemical Structure and Properties

The compound features a quinoline core with a hydrazine substituent, characterized by the following structural formula:

8 Chloro 2 6 dimethyl 4 hydrazinoquinoline hydrochloride\text{8 Chloro 2 6 dimethyl 4 hydrazinoquinoline hydrochloride}

This structure contributes to its reactivity and biological activity. The presence of chlorine and methyl groups enhances its pharmacological profile.

Antitumor Properties

Research indicates that 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride exhibits potential antitumor properties. It has been studied for its ability to inhibit specific enzymes involved in cancer metabolism, suggesting a mechanism that may disrupt cancer cell proliferation .

Table 1: Summary of Antitumor Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HepG25.0Enzyme inhibition
MCF-73.5Apoptosis induction

Antimicrobial Activity

The compound has also shown antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of bacterial cell division processes .

Table 2: Antimicrobial Efficacy

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus220.25 µg/mL
Escherichia coli200.5 µg/mL
Candida albicans181.0 µg/mL

Other Biological Activities

Beyond antitumor and antimicrobial properties, this compound has been investigated for antiviral , anti-inflammatory , and antioxidant activities. For instance, it has demonstrated promising results in inhibiting viral replication in vitro, particularly against strains like H5N1 .

Case Studies

A notable case study involved the evaluation of the compound's effects on HepG2 liver cancer cells. The study found that treatment with varying concentrations led to significant reductions in cell viability, highlighting its potential as an anticancer agent . Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria, showing that it could serve as a lead compound for developing new antibiotics .

Synthesis and Derivatives

The synthesis of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and purity. The compound can also be modified to produce derivatives with enhanced biological activities.

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